

# The Discovery and Development of Ripk1-IN-9: A Technical Overview

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## Compound of Interest

Compound Name: *Ripk1-IN-9*

Cat. No.: *B12418264*

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## Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its pivotal role in these processes has made it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[4] **Ripk1-IN-9** is a potent and selective inhibitor of RIPK1, belonging to the dihydronaphthyridone class of compounds.[5][6] This technical guide provides a comprehensive overview of the discovery, development, and characterization of **Ripk1-IN-9**, based on publicly available data.

## Discovery and Development

**Ripk1-IN-9** is identified as "example 45" in the patent application WO2021160109A1, which describes a series of dihydronaphthyridone compounds, their preparation, and their pharmaceutical applications.[5] While the specific screening cascade and lead optimization process for **Ripk1-IN-9** are not detailed in publicly accessible literature, the patent filing suggests its discovery through a focused drug discovery program aimed at identifying novel RIPK1 inhibitors. The development of such inhibitors is a key area of interest for treating conditions driven by excessive necroptosis and inflammation.[4]

## Mechanism of Action

**Ripk1-IN-9** functions as a direct inhibitor of the kinase activity of RIPK1.[7] By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to necroptosis.[7] This targeted inhibition of RIPK1's catalytic function is a promising strategy for mitigating the pathological effects of necroptosis-driven inflammation.[8]

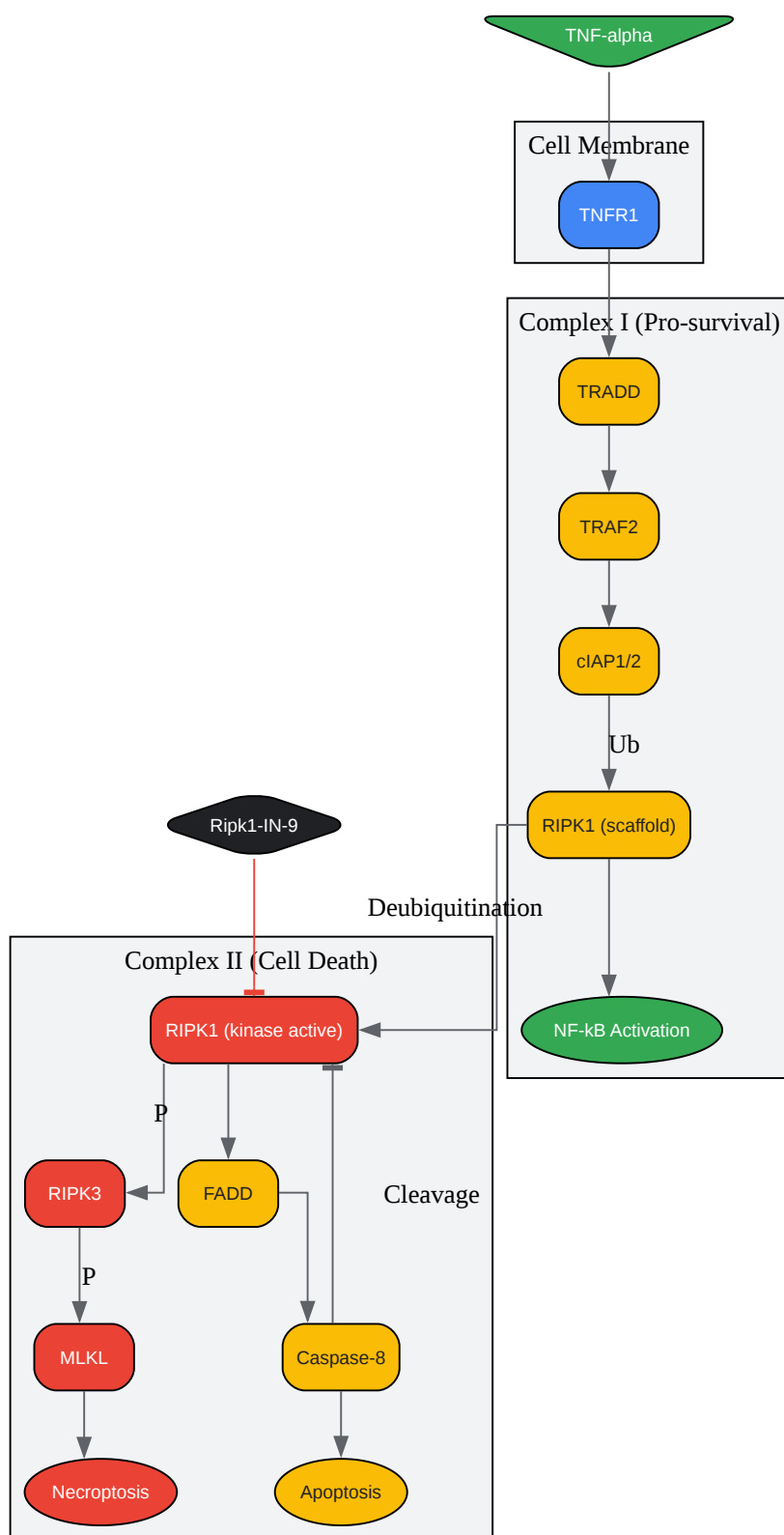
## Quantitative Data

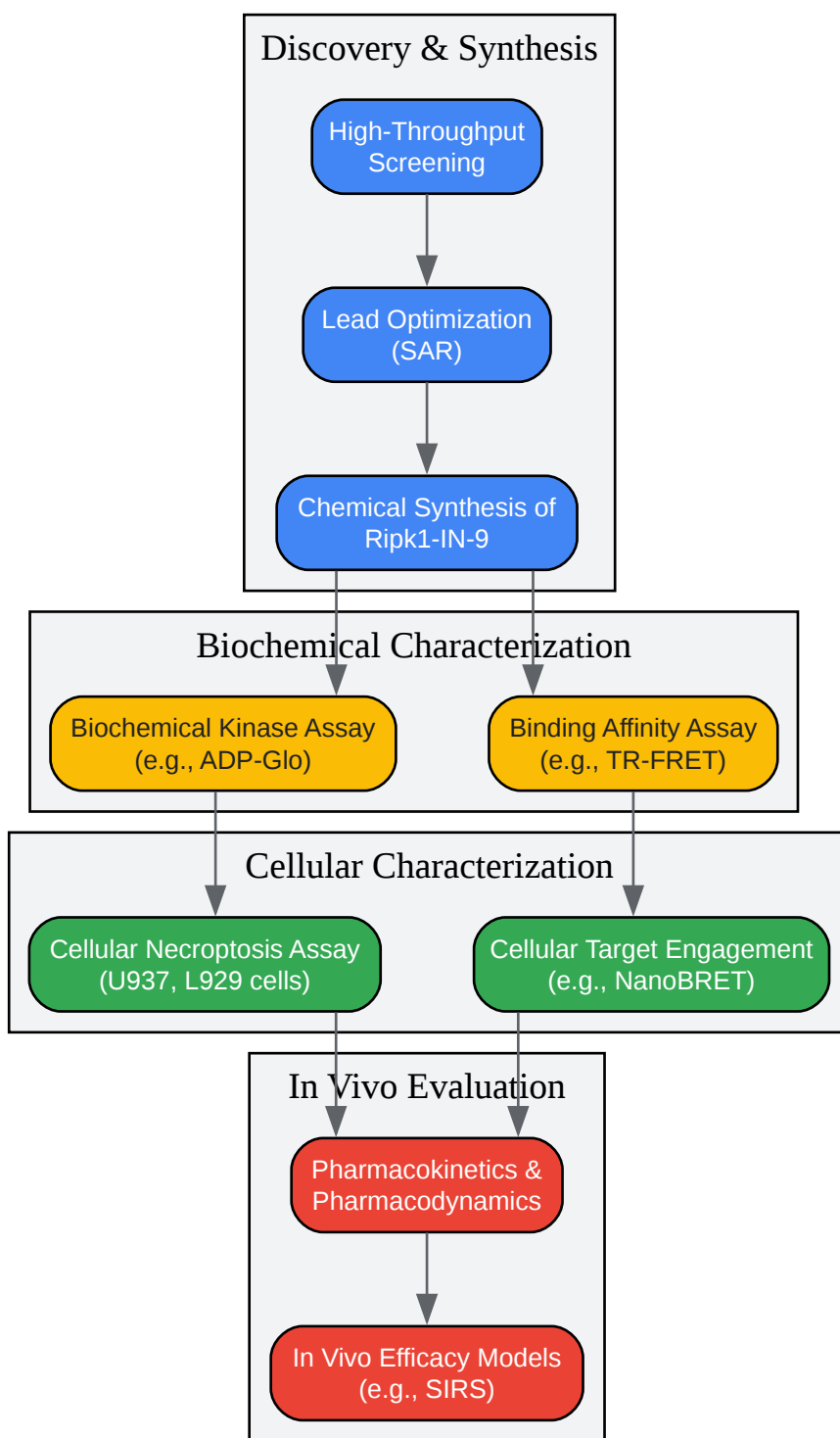
The biological activity of **Ripk1-IN-9** has been characterized by its potent inhibition of cell death in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

Cell Line	IC50 (nM)	Description
U937	2	Human monocytic cell line, used to assess inhibition of necroptosis.[5][6]
L929	1.3	Mouse fibrosarcoma cell line, a common model for studying TNF-alpha-induced necroptosis.[5][6]

## Signaling Pathways and Experimental Workflows

To visually represent the context of **Ripk1-IN-9**'s action and the general process of its characterization, the following diagrams are provided.





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